molecular formula C8H6Cl2O B116642 4-(Chloromethyl)benzoyl chloride CAS No. 876-08-4

4-(Chloromethyl)benzoyl chloride

Cat. No.: B116642
CAS No.: 876-08-4
M. Wt: 189.04 g/mol
InChI Key: RCOVTJVRTZGSBP-UHFFFAOYSA-N
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Description

4-(Chloromethyl)benzoyl chloride (CAS: [Not explicitly provided in evidence]) is a bifunctional organic compound featuring a benzoyl chloride group (-COCl) and a chloromethyl (-CH2Cl) substituent at the para position of the aromatic ring. This structure confers dual reactivity: the acyl chloride moiety participates in nucleophilic acyl substitution (e.g., amidation, esterification), while the chloromethyl group enables alkylation or further functionalization via nucleophilic substitution (SN2) or elimination reactions.

The compound is widely utilized as a key intermediate in pharmaceutical and polymer synthesis. For instance, it has been employed in the preparation of benzothiazole-piperazine hybrids for enzyme inhibition studies, imatinib derivatives for anticancer drug development, and polystyrene-polyolefin multiblock copolymers. Its synthesis typically involves treating 4-(chloromethyl)benzoic acid with thionyl chloride (SOCl2) or oxalyl chloride, yielding the acyl chloride with high efficiency.

Preparation Methods

Direct Chlorination of 4-Methylbenzoyl Chloride

Radical-Initiated Side-Chain Chlorination

An alternative route chlorinates 4-methylbenzoyl chloride using Cl2Cl_2 under radical conditions. This one-pot method avoids hydrolysis but requires precise control to prevent over-chlorination. Azobis(isobutyronitrile) (AIBN) or dibenzoyl peroxide initiates the reaction, with chlorobenzene as the solvent .

Process metrics :

  • Temperature: 40–80°C

  • Chlorine flow rate: 6–12 L/h

  • Catalyst: 0.2–0.5 wt% AIBN

GC analysis confirms product formation, with selectivity exceeding 93% for 4-(chloromethyl)benzoyl chloride when using dibenzoyl peroxide .

By-Product Management

Over-chlorination generates dichloromethyl and ring-chlorinated derivatives. To mitigate this, patents recommend:

  • Stoichiometric control : Limiting Cl2Cl_2 to 1.05–1.1 equivalents

  • Inhibitors : Triethylphosphate (0.1–0.3 wt%) suppresses ring chlorination .

Comparative Analysis of Methods

Yield and Purity Metrics

MethodYield (%)Purity (%)By-Products (%)Ref.
Sequential (CN108358776A)88.899.4<1.0
Direct Chlorination85.298.72.3–4.5

Economic and Operational Considerations

  • Sequential method : Higher capital cost due to multiple steps but superior purity.

  • Direct chlorination : Faster and fewer unit operations but requires stringent stoichiometric control.

Advanced Process Optimization Strategies

Catalytic System Engineering

Recent innovations focus on hybrid catalysts:

  • Dual initiators : Combining dibenzoyl peroxide with UV irradiation reduces reaction time by 30% .

  • Ionic liquid solvents : [BMIM][PF6] enhances chlorine solubility, improving conversion by 12% .

Inline Analytics and Automation

GC and FTIR spectrometers integrated into continuous reactors enable real-time adjustments. For example, feedback loops modulate Cl2Cl_2 flow rates when dichloro by-products exceed 0.5% .

Chemical Reactions Analysis

Types of Reactions: 4-(Chloromethyl)benzoyl chloride undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemical Properties and Reactivity

4-(Chloromethyl)benzoyl chloride is characterized by the presence of both a benzoyl group and chloromethyl substituents, which enhance its reactivity. The compound typically appears as a colorless to light yellow oily liquid with a pungent odor. Its molecular weight is approximately 189.04 g/mol. The chlorine atoms and carbonyl group contribute to its ability to participate in various chemical reactions, including acylation and substitution reactions .

Chemistry

In organic synthesis, this compound serves as an important intermediate. It is utilized in:

  • Atom Transfer Radical Polymerization (ATRP) : It acts as an initiator for the growth of polyacrylamide brushes from silicon wafers, facilitating the development of advanced materials.
  • Synthesis of Pharmaceuticals : The compound is crucial in producing intermediates for various drugs targeting diseases such as cancer. For instance, it has been used in the synthesis of imatinib, an anticancer agent .

Biology

Research indicates that derivatives of this compound exhibit biological activity, particularly antimicrobial properties. Studies suggest that chlorinated aromatic compounds can demonstrate antibacterial effects; however, specific data on this compound remains limited.

Medicine

The compound is being investigated for its potential as an analgesic agent derived from salicylic acid (referred to as 2-((4-(chloromethyl)benzoyl)oxy)benzoic acid). This derivative shows promise due to its relatively low gastric ulceration side effects compared to traditional analgesics . Pharmacokinetic studies have characterized its absorption and elimination parameters, indicating its viability for therapeutic use .

Industrial Applications

This compound finds applications beyond laboratory settings:

  • Agrochemicals : It is employed in the synthesis of various agrochemicals that enhance crop protection.
  • Dyes and Specialty Chemicals : The compound serves as a precursor for producing dyes and other specialty chemicals used in different industrial processes .

Case Studies and Research Findings

Several studies highlight the significance of this compound in understanding cancer risks associated with chlorinated compounds:

  • A study on mutagenicity indicated that chlorinated toluenes and benzoyl chlorides could be linked to increased cancer risks among workers exposed to these chemicals .
  • Experimental animal studies demonstrated that exposure to benzyl chloride derivatives resulted in increased incidences of tumors, suggesting potential carcinogenic properties .

Mechanism of Action

The mechanism of action of 4-(Chloromethyl)benzoyl chloride is primarily based on its reactivity as an acylating and chloromethylating agent. The benzoyl chloride group can acylate nucleophiles, forming stable amide or ester bonds, while the chloromethyl group can undergo nucleophilic substitution to introduce various functional groups into the molecule. These reactions enable the compound to modify biological molecules and materials, leading to its diverse applications .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

4-Chlorobenzyl Chloride

  • Structure : Contains a chloromethyl (-CH2Cl) group but lacks the acyl chloride (-COCl) functionality.
  • Reactivity : Primarily undergoes nucleophilic substitution at the benzylic chloride. Its X-ray crystallography data reveals bond angles consistent with similar benzyl halides, but it lacks the electrophilic acyl chloride reactivity.

4-Pentylbenzoyl Chloride

  • Structure : Features a pentyl (-C5H11) substituent at the para position instead of chloromethyl.
  • Synthesis : Prepared via a one-step Friedel-Crafts acylation of pentylbenzene with phosgene (COCl2) or oxalyl chloride, achieving yields up to 80%.
  • Reactivity: The long alkyl chain enhances hydrophobicity, making it suitable for lipophilic drug intermediates. Unlike 4-(chloromethyl)benzoyl chloride, it cannot undergo further alkylation.

4-(Trichloromethyl)benzoyl Chloride

  • Structure : Substitutes the chloromethyl group with a trichloromethyl (-CCl3) group.
  • Reactivity : The electron-withdrawing -CCl3 group increases electrophilicity at the acyl chloride, accelerating reactions with nucleophiles like amines or alcohols. However, steric hindrance from -CCl3 may reduce accessibility in bulky environments.
  • Applications : Used in agrochemical synthesis due to its stability and strong electrophilic character.

4-Formylbenzoyl Chloride

  • Structure : Contains a formyl (-CHO) group at the para position.
  • Reactivity : The formyl group enables condensation reactions (e.g., formation of Schiff bases), while the acyl chloride allows amide or ester formation. This dual functionality is distinct from this compound, which focuses on alkylation/acylation cascades.
  • Applications : Valuable in synthesizing heterocycles and aldehyde-functionalized polymers.

Data Tables

Table 2: Reactivity Comparison

Compound Electrophilic Sites Key Reactions Notable Byproducts/Risks
This compound Acyl chloride, Chloromethyl Amidation, alkylation, polymerization HCl gas release during reactions
4-Chlorobenzyl chloride Chloromethyl SN2 substitutions, eliminations Benzyl radicals (under heat/light)
4-(Trichloromethyl)benzoyl chloride Acyl chloride Rapid amidation, esterification Toxic Cl2 gas (if degraded)

Biological Activity

4-(Chloromethyl)benzoyl chloride, a compound with both a benzoyl chloride and a chloromethyl group, exhibits significant biological activity and is utilized in various chemical and biological applications. This article explores its biological mechanisms, applications, and relevant research findings.

This compound is characterized by its reactivity, primarily due to the presence of the benzoyl chloride group, which can undergo nucleophilic substitution reactions. The chloromethyl group enhances its reactivity, allowing it to act as an effective initiator in atom transfer radical polymerization (ATRP) processes.

  • Initiation in Polymerization : As an ATRP initiator, this compound facilitates the polymerization of monomers by transferring a radical to the monomer, leading to the formation of polyacrylamide (PAAm) brushes on silicon wafers. This application is significant in materials science for creating functionalized surfaces.
  • Biochemical Pathways : The specific biochemical pathways influenced by this compound depend on its application. In polymer chemistry, it contributes to the growth of polymer chains through radical propagation mechanisms.

Biological Applications

This compound serves as a versatile building block in synthetic organic chemistry, particularly in the development of biologically active compounds. Its applications include:

  • Synthesis of Pharmaceuticals : The compound is used to synthesize intermediates for various drugs, including anticancer agents like imatinib. Its structural features allow for modifications that enhance biological activity against target diseases .
  • Research in Cancer Biology : Studies have utilized genetically modified mice to assess the carcinogenic potential of compounds related to this compound. These studies highlight the importance of such compounds in understanding cancer risk and mechanisms .

Case Studies and Research Findings

Several studies have investigated the biological activity and safety profiles of this compound and related compounds:

  • Synthesis and Evaluation : Research has shown that derivatives of this compound exhibit varying degrees of biological activity against protozoan parasites such as T. gondii and P. falciparum. Modifications to its structure have led to compounds with improved anti-parasitic properties .
  • Carcinogenicity Studies : In animal models, exposure to similar chlorinated compounds has been linked to increased incidences of tumors, suggesting a potential risk associated with this compound derivatives. Such findings underline the need for careful evaluation when developing pharmaceuticals from this compound .
  • Pharmacological Characterization : A study characterized a derivative known as 2-((4-(chloromethyl)benzoyl)oxy)benzoate acid, demonstrating its potential as an analgesic agent. This highlights the compound's utility in medicinal chemistry for developing new therapeutic agents .

Comparative Analysis

The following table summarizes key comparisons between this compound and related compounds:

CompoundKey FeaturesBiological Activity
This compoundDual functionality (chloromethyl & benzoyl groups)Used in ATRP; anticancer synthesis
4-Chlorobenzoyl chlorideLacks chloromethyl group; less reactiveLimited biological applications
4-(Chloromethyl)benzoic acidContains carboxylic acid; different reactivityLimited; more focused on acidity
4-(Chloromethyl)benzyl alcoholHydroxyl group present; useful in different pathwaysPotentially lower toxicity

Q & A

Basic Questions

Q. What are the key physicochemical properties of 4-(Chloromethyl)benzoyl chloride, and how do they influence experimental design?

  • Answer : The compound (CAS RN 876-08-4) has a molecular formula of ClCH2C6H4COCl and a molecular weight of 189.03 g/mol . Key properties include:

PropertyValueReference
Melting Point30–32°C
Boiling Point126–128°C (at 6 mmHg)
ReactivityHydrolyzes in water (similar to benzoyl chloride analogs)
  • These properties dictate storage conditions (anhydrous, cool environments) and handling requirements (e.g., inert atmosphere for moisture-sensitive reactions). The chloromethyl group enhances electrophilicity, enabling nucleophilic substitutions in organic synthesis .

Q. What are the recommended methods for synthesizing this compound in a laboratory?

  • Answer : A common approach involves chlorinating 4-(Chloromethyl)benzoic acid using thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5) under reflux.

  • Procedure :

Dissolve 4-(Chloromethyl)benzoic acid in anhydrous dichloromethane.

Add SOCl2 dropwise with stirring under nitrogen.

Reflux for 4–6 hours, then remove solvent under reduced pressure.

Purify via distillation (bp 126–128°C at 6 mmHg) .

  • Note : Excess chlorinating agents must be quenched, and reactions monitored by TLC or FTIR for acyl chloride formation (C=O stretch at ~1770 cm⁻¹) .

Q. How should researchers handle and store this compound to ensure safety and stability?

  • Answer :

  • Handling : Use impervious gloves (e.g., nitrile), sealed goggles, and a lab coat. Work in a fume hood to avoid inhalation of vapors. Avoid contact with water, alcohols, or amines, which trigger rapid hydrolysis/aminolysis .
  • Storage : Keep in airtight, corrosion-resistant containers under inert gas (N2/Ar). Store at 2–8°C in a desiccator to prevent moisture ingress .
  • First Aid : For skin contact, rinse immediately with water and soap; for eye exposure, flush with water for 15 minutes and consult an ophthalmologist .

Advanced Research Questions

Q. How can this compound be utilized in synthesizing inorganic–organic hybrid nanomaterials?

  • Answer : The compound serves as a reactive crosslinker in polymer and nanoparticle synthesis. For example:

  • Fluorescent Nanoparticles : React with hexachlorocyclotriphosphazene (HCCP) under basic conditions to form core-shell structures. The chloromethyl group facilitates covalent bonding with nucleophiles (e.g., amines or phenols) in functionalized polymers .
  • Method :

Dissolve HCCP and this compound in THF.

Add triethylamine to initiate polymerization.

Quench with PEG-terminated amines to stabilize nanoparticles.

  • Key Application : Tunable fluorescence for biosensing or imaging .

Q. What analytical techniques are most effective for characterizing this compound’s purity and structure?

  • Answer :

  • NMR Spectroscopy : ¹H NMR (CDCl3) shows characteristic peaks:
  • Chloromethyl (–CH2Cl): δ 4.6–4.8 ppm (singlet).
  • Aromatic protons: δ 7.4–8.1 ppm (multiplet).
  • Mass Spectrometry : ESI-MS or EI-MS confirms molecular ion [M]⁺ at m/z 189.03 .
  • Elemental Analysis : Validate Cl content (theoretical: 37.6% Cl).
  • FTIR : Acyl chloride C=O stretch at ~1770 cm⁻¹ .

Q. What strategies mitigate competing side reactions when using this compound as a reactive intermediate?

  • Answer :

  • Competing Reactions : Hydrolysis (to 4-(Chloromethyl)benzoic acid) or undesired alkylation.
  • Mitigation :

Anhydrous Conditions : Use molecular sieves or dry solvents (e.g., THF over Na/benzophenone).

Low Temperatures : Conduct reactions at 0–5°C to suppress hydrolysis.

Selective Catalysts : Employ phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance nucleophilic substitution efficiency .

  • Case Study : In peptide coupling, pre-activate carboxyl groups with the compound before adding amines to minimize byproducts .

Q. Data Contradiction Analysis

  • Melting Point Variability : Some sources report slight discrepancies in melting points (e.g., 30–32°C vs. 28–30°C). This may arise from impurities or polymorphic forms. Recrystallization from dry hexane/ethyl acetate (1:1) improves purity .
  • Reactivity in Solvents : While the compound is stable in anhydrous dichloromethane, trace moisture in DMF or DMSO accelerates decomposition. Validate solvent dryness via Karl Fischer titration before use .

Properties

IUPAC Name

4-(chloromethyl)benzoyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C8H6Cl2O/c9-5-6-1-3-7(4-2-6)8(10)11/h1-4H,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCOVTJVRTZGSBP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CCl)C(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6Cl2O
Source PubChem
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DSSTOX Substance ID

DTXSID20236501
Record name 4-(Chloromethyl)benzoyl chloride
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Molecular Weight

189.04 g/mol
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CAS No.

876-08-4
Record name 4-(Chloromethyl)benzoyl chloride
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Record name 4-(Chloromethyl)benzoyl chloride
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Synthesis routes and methods I

Procedure details

Oxalyl chloride (4.4 mL of 2M in chloroform, 8.8 mmol) was added to a suspension of 4-(chloromethyl)benzoic acid (1 g, 5.7 mmol) in dichloromethane. N,N-dimethylformamide (4 drops) was added to catalyze the reaction. After 1 hour analysis by HPLC indicated 100% clean conversion. The reaction mixture was concentrated under vacuum to provide 4-(chloromethyl)benzoyl chloride.
Quantity
4.4 mL
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1 g
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Synthesis routes and methods II

Procedure details

Benzoic acid (20.0 g, 117 mmol) was suspended in 100 mL of freshly distilled methylene chloride with stirring under a nitrogen atmosphere. Approximately 2 drops of DMF was added to the suspension, followed by the dropwise addition of oxalyl chloride (29.7 g, 234 mmol) over a 0.5 h period. The reaction mixture was stirred at ambient temperature for 17 h. The reaction mixture was then concentrated in vacuo @45°-50° C. Toluene (30 mL) was three times added to the residual oil and removed by azeotropic distillation. The oil was then distilled under reduced pressure to give 20.8 g (94% yield) of the title compound; b.p. 139°-149° C. (12 mm Hg); 1H NMR (CDCl3) d 4.63 (s, 2H), 7.54 (d, 2H), 8.12 (d, 2H).
Quantity
20 g
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Yield
94%

Synthesis routes and methods III

Procedure details

A stirred suspension of 3.0 g (14 mmol) of 4-(bromomethyl)benzoic acid and 3.5 ml (41 mmol) of oxalyl chloride in 35 ml of dichloromethane was refluxed for 10 hours and cooled to room temperature. Evaporation afforded 4-(chloromethyl)benzoyl chloride as an oil which was used without purification. To a cooled (0° C.) solution of 2.6 g (14 mmol) of 4-(chloromethyl)benzoyl chloride and 2.0 g (18 mmol) of benzyl alcohol in 30 ml of dichloromethane was added 1.8 g (18 mmol) of triethylamine. The reaction was stirred at 0° C. for 0.2 hours, then at room temperature for an additional 1 hour and poured into 150 ml of EtOAc. The EtOAc layer was with three portions of water, dried over Na2SO4, filtered and evaporated. The crude product was flash chromatographed (5% EtOAc/hexanes) to give 0.7 g of product; m.p. 52°-54° C.
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3 g
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3.5 mL
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35 mL
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Retrosynthesis Analysis

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Feasible Synthetic Routes

Aminomethyl(trifluoro)boranuide
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4-(Chloromethyl)benzoyl chloride
Aminomethyl(trifluoro)boranuide
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Aminomethyl(trifluoro)boranuide
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4-(Chloromethyl)benzoyl chloride
Aminomethyl(trifluoro)boranuide
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Aminomethyl(trifluoro)boranuide
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